1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane
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Overview
Description
1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is a chemical compound with the molecular formula C14H10Cl2N6 and a molecular weight of 333.1754. This compound is characterized by the presence of two benzotriazole groups attached to a central ethane backbone, which is substituted with two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane typically involves the reaction of 1H-benzotriazole with 1,2-dichloroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms by the benzotriazole groups. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of efficient mixing and temperature control systems ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxides or other oxygen-containing compounds .
Scientific Research Applications
1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane involves its interaction with molecular targets through its benzotriazole groups. These groups can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and other reactions allows it to modify biological molecules and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A simpler compound with only chlorine substituents.
1H-Benzotriazole: The parent compound of the benzotriazole groups.
1,2-Bis(1H-benzotriazol-1-yl)ethane: A similar compound without the chlorine substituents
Uniqueness
1,2-Dichloro-1,2-bis(1H-benzotriazol-1-yl)ethane is unique due to the presence of both benzotriazole and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds .
Properties
IUPAC Name |
1-[2-(benzotriazol-1-yl)-1,2-dichloroethyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N6/c15-13(21-11-7-3-1-5-9(11)17-19-21)14(16)22-12-8-4-2-6-10(12)18-20-22/h1-8,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAREUJWMRPZCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(C(N3C4=CC=CC=C4N=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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